Lipophilicity (LogP) Advantage Over Non-Alkylated Isoxazole Analogs
4,5-Dimethyl-3-pentylisoxazole exhibits a computed LogP of 3.59, approximately 2.3–2.6 log units higher than the non-alkylated analog 4,5-dimethylisoxazole (LogP range 1.00–1.29 across multiple estimation methods) . This difference corresponds to an approximately 200–400-fold increase in octanol/water partition coefficient, driven entirely by the five-carbon n-pentyl chain at the 3-position. The pentyl-substituted compound thus resides in a lipophilicity range suitable for blood-brain barrier penetration studies (LogP 2–4), whereas the non-alkylated analog falls below typical CNS drug space thresholds [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.59 (computed, ChemSrc ACD/Labs algorithm) |
| Comparator Or Baseline | 4,5-Dimethylisoxazole: LogP = 1.00 (ACD/LogP, ChemSpider); LogP = 1.29 (ChemSrc); 3,5-Dimethylisoxazole: LogP = 1.00–1.43 (multiple sources) |
| Quantified Difference | ΔLogP ≈ +2.3 to +2.6; ~200–400× higher octanol/water partition coefficient |
| Conditions | Computed partition coefficients (ACD/Labs, XLogP3, or KowWin algorithms) at 25 °C |
Why This Matters
A 2.5 log unit difference in LogP translates into profoundly different extraction behavior, membrane permeability, and formulation requirements—users procuring isoxazoles for assay development or SAR studies must match LogP to the experimental system, not merely the heterocycle class.
- [1] Lipinski, C. A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov. Today Technol. 2004, 1, 337–341. View Source
